
Propane-1,3-diylbis(phenylarsinic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,3-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by the presence of two phenylarsinic acid groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with a propane-1,3-diol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylarsinic acid, propane-1,3-diol, and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of propane-1,3-diylbis(phenylarsinic acid) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,3-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) derivatives, while reduction can produce arsenic(III) compounds. Substitution reactions can result in various substituted phenylarsinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Propane-1,3-diylbis(phenylarsinic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of propane-1,3-diylbis(phenylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,3-diylbis(diphenylphosphine sulfide): Similar structure but with phosphorus instead of arsenic.
1,3-Propanediol derivatives: Compounds with similar propane backbones but different functional groups.
Uniqueness
Propane-1,3-diylbis(phenylarsinic acid) is unique due to the presence of arsenic atoms, which impart distinct chemical properties and reactivity compared to similar compounds with phosphorus or other elements. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
93766-12-2 |
|---|---|
Molekularformel |
C15H18As2O4 |
Molekulargewicht |
412.14 g/mol |
IUPAC-Name |
3-[hydroxy(phenyl)arsoryl]propyl-phenylarsinic acid |
InChI |
InChI=1S/C15H18As2O4/c18-16(19,14-8-3-1-4-9-14)12-7-13-17(20,21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
DNCPCUROZJJMES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(CCC[As](=O)(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


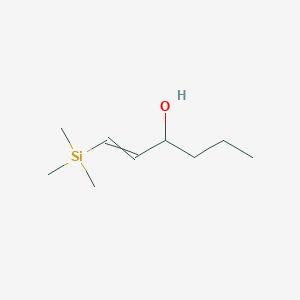
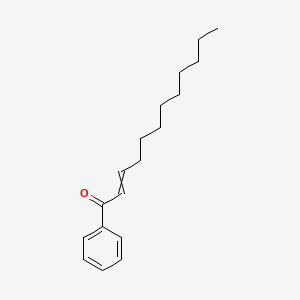

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
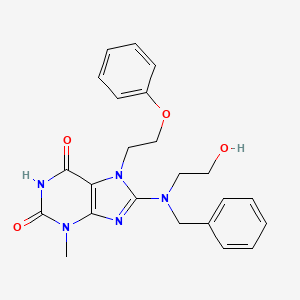
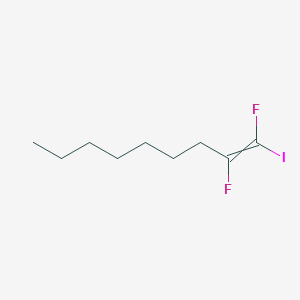
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
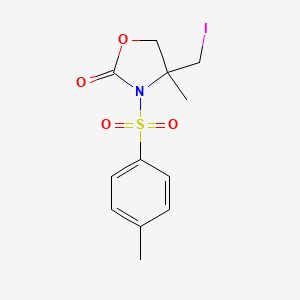
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
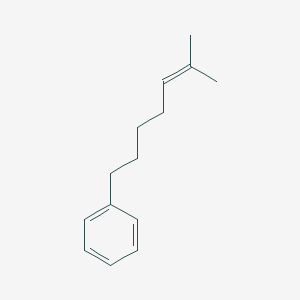

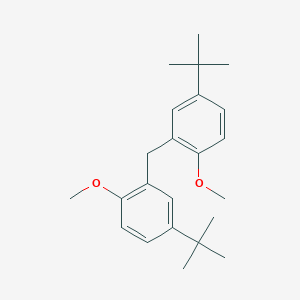

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
